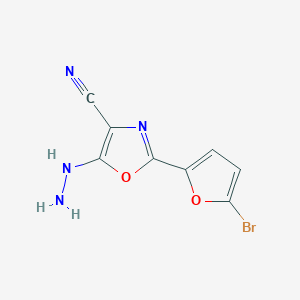

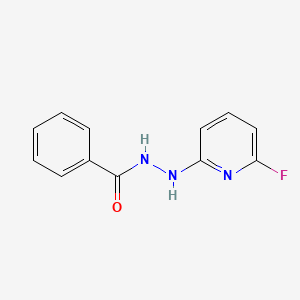

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” is similar in structure . It has a molecular weight of 262.06 and is a powder at room temperature .

Synthesis Analysis

A study discusses the synthesis of heterocyclic hybrids of 4-aza-podophyllotoxin, which includes compounds with a 5-bromofuran-2-yl group . Another study discusses the synthesis and reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole .Molecular Structure Analysis

A study provides a comprehensive exploration of the structure–reactivity relationship of a compound with a 5-bromofuran-2-yl group . The study used computational Density Functional Theory (DFT) and related methodologies, including single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .Chemical Reactions Analysis

The study mentioned above also discusses the chemical reactivity properties of the compound . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical and Chemical Properties Analysis

The compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” is a powder at room temperature . Its InChI Code is 1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) .Applications De Recherche Scientifique

Chemical Reactions and Transformations

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile and its derivatives are primarily involved in various chemical reactions and transformations. For instance, 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitriles are treated to form substituted pyrazoles, which in turn react with hydrogen sulfide, sodium azide, and hydroxylamine, leading to the introduction of corresponding azole fragments into the oxazole system (Shablykin, Brovarets, & Drach, 2007). Additionally, 2-aminofuran-3-carbonitriles are involved in reactions leading to the formation of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (Shaker, 2006).

Synthesis of Novel Compounds

There is significant research into synthesizing novel compounds using 5-alkylamino-1,3-oxazole-4-carbonitriles. These compounds are used to form various structures like 3-amino-2-(morpholin-4-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which have potential applications in different scientific fields (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Pharmacological Research

Even though direct applications in pharmacology are excluded as per the request, it's important to note that derivatives of this compound are often explored for their potential medicinal applications. For instance, research into compounds like 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile, which are synthesized from similar structures, indicates their use in evaluating anticonvulsant and neurotoxicity effects (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with the aryl hydrocarbon receptor (ahr), a ligand-activated transcription factor .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to modulate the canonical pathway of ahr, which is involved in several chronic diseases .

Result of Action

Related compounds have been shown to have effects on cellular adaptive responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile . These factors could include the presence of other compounds, pH, temperature, and the specific cellular environment in which the compound is active.

Safety and Hazards

Orientations Futures

While specific future directions for “2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile” were not found, the study on the structure–reactivity relationship of a similar compound provides valuable insights into the design and development of new materials involving 1,2,4-triazole systems .

Propriétés

IUPAC Name |

2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWVWUMTLUZXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)

![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)

![N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571435.png)

![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2571437.png)